molecular formula C11H16N2O2S2 B2587056 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2319849-75-5

1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2587056
CAS No.: 2319849-75-5
M. Wt: 272.38
InChI Key: OIOZCMNUFZXSAL-UHFFFAOYSA-N
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Description

1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the formation of the thiophene-2-sulfonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazine
  • 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridine
  • 1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Uniqueness: this compound is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications and potential biological activities. This structural complexity distinguishes it from other similar compounds, which may lack one or more of these rings or have different substituents .

Properties

IUPAC Name

1-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,11-4-3-7-16-11)13-8-10(9-13)12-5-1-2-6-12/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZCMNUFZXSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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